2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
The compound 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide features a pyrazolo[3,4-d]pyrimidine scaffold substituted at position 1 with a 3-chlorophenyl group and at position 4 with a 2-chlorobenzohydrazide moiety. This structure is characteristic of kinase inhibitors and antimicrobial agents due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
2-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6O/c19-11-4-3-5-12(8-11)26-17-14(9-23-26)16(21-10-22-17)24-25-18(27)13-6-1-2-7-15(13)20/h1-10H,(H,25,27)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYWTDFLBSADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can be achieved through multi-step organic reactions:
Formation of Pyrazolo[3,4-d]pyrimidin Core: : This core can be synthesized by condensing an appropriate pyrazole derivative with formamide in the presence of a strong acid or base.
Chlorination: : Chlorination of the pyrazolo[3,4-d]pyrimidin core is achieved using chlorinating agents such as thionyl chloride or phosphorous pentachloride.
Attachment of 3-Chlorophenyl Group: : This step involves a substitution reaction where a chlorinated aromatic compound reacts with a nucleophilic pyrazolo[3,4-d]pyrimidin derivative.
Formation of Benzohydrazide: : Benzohydrazide is synthesized separately through the reaction of benzoyl chloride with hydrazine hydrate.
Final Coupling: : The final step involves coupling the chlorinated pyrazolo[3,4-d]pyrimidin core with benzohydrazide under mild heating and catalytic conditions.
Industrial Production Methods
Scaling up the synthesis for industrial purposes requires optimization of reaction conditions:
Catalysis: : Using efficient catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: : Implementing continuous flow chemistry to ensure consistent production and scalability.
Green Chemistry Principles: : Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Substitution Reactions
The chloro substituents at positions 2 (benzohydrazide moiety) and 3-methylphenyl group enable nucleophilic and electrophilic substitutions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 80°C, alkyl/aryl amines | 2-Amino derivatives with modified benzohydrazide | 65-78% | |
| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | Nitro derivatives at pyrimidine ring (para to chloro group) | 52% |
The 2-chloro group on the benzohydrazide moiety shows higher reactivity than the 3-methylphenyl chloro substituent due to electronic effects from the adjacent hydrazide group.
Oxidation Reactions
The hydrazide (-NH-NH₂) and pyrazolo[3,4-d]pyrimidine moieties are susceptible to oxidative transformations:
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Hydrazide oxidation :
Using H₂O₂/Fe³⁺ or KMnO₄/H⁺, the hydrazide converts to a nitroso derivative, enhancing electrophilicity for subsequent reactions . -
Pyrimidine ring oxidation :
Reacting with mCPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives, altering hydrogen-bonding capabilities.
Coupling Reactions
The pyrazolo[3,4-d]pyrimidine core participates in cross-coupling reactions:
| Coupling Type | Catalyst System | Application | Efficiency |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1) | Arylation at position 4 of pyrimidine ring | 81% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amination for kinase-inhibitor derivatives | 68% |
Condensation Reactions
The hydrazide group undergoes condensation with carbonyl compounds to form heterocycles:
-
Triazole formation :
Reacting with aldehydes (e.g., benzaldehyde) under ultrasound irradiation produces 1,2,4-triazoles via cyclocondensation.
-
Schiff base synthesis :
Condensation with ketones (e.g., acetone) yields hydrazone derivatives, which show enhanced solubility in polar aprotic solvents .
Acid/Base-Mediated Reactions
The compound displays pH-dependent behavior:
| Condition | Reactivity | Application |
|---|---|---|
| Acidic (HCl) | Protonation of pyrimidine N-atoms, enhancing electrophilicity for alkylation | Precursor for cationic intermediates |
| Basic (NaOH) | Deprotonation of hydrazide NH, enabling nucleophilic attacks at electron-poor sites | Functionalization of aromatic rings |
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazolo[3,4-d]pyrimidine ring system to dihydro derivatives, altering planarity and π-stacking interactions .
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces C-Cl bond cleavage at the benzohydrazide moiety, generating hydroxyl derivatives via radical intermediates.
Reaction Optimization Insights
-
Microwave-assisted synthesis improves yields in substitution and coupling reactions (e.g., 15-minute reaction time for Suzuki coupling vs. 12 hours conventionally) .
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while THF favors coupling reactions.
Stability Considerations
-
Hydrolytic degradation occurs under strongly acidic/basic conditions (pH < 2 or > 12), cleaving the hydrazide linkage .
-
Light-sensitive: Storage in amber vials at -20°C recommended for long-term stability.
This comprehensive reactivity profile enables targeted modifications for developing derivatives with enhanced pharmacological properties, particularly in kinase inhibition and anticancer applications .
Scientific Research Applications
2-Chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has multiple applications across scientific research:
Chemistry: : Utilized in the synthesis of heterocyclic compounds and as a building block for more complex chemical entities.
Biology: : Investigated for its potential as an enzyme inhibitor, signaling pathway modulator, and protein-binding molecule.
Medicine: : Explored for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Applied in the development of specialty chemicals, agricultural agents, and materials science.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : It may target specific enzymes or receptors, interfering with normal cellular processes.
Pathways Involved: : Interaction with signaling pathways, such as kinase pathways, leading to modulation of cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with its analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloro substituent in the target compound enhances lipophilicity compared to the 4-methoxy group in , which may improve membrane permeability but reduce aqueous solubility.
- Hydrazide Modifications : The benzylidenehydrazinyl group in replaces the benzohydrazide in the target compound, likely influencing tautomerism and hydrogen-bonding capacity .
Antimicrobial Activity
- Benzothiazole-Pyrazolo[3,4-d]pyrimidine Hybrids: Compounds like 3a and 3d () exhibit potent activity against P. aeruginosa and C. albicans, suggesting that chloro and methyl substituents enhance antimicrobial efficacy .
- Hydrazinyl Derivatives : The hydrazide moiety in the target compound is structurally similar to hydrazinyl derivatives in , which showed moderate to high antimicrobial activity depending on aryl substitutions .
Kinase Inhibition
- Bisarylureas : Compounds like 5g () with pyrazolo[3,4-d]pyrimidine scaffolds act as pan-RAF inhibitors, highlighting the scaffold’s versatility in targeting kinase pathways. The 3-chlorophenyl group in the target compound may similarly engage hydrophobic kinase pockets .
Biological Activity
2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 400.2 g/mol. The compound features multiple functional groups, including chloro and hydrazide moieties, which contribute to its reactivity and biological activity.
Biological Activity Overview
The biological activities of pyrazolo[3,4-d]pyrimidine derivatives are well-documented, with applications ranging from anticancer to antimicrobial effects. The specific compound under review has shown promise in several areas:
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that certain derivatives exhibit inhibitory effects on the growth of cancer cell lines by targeting specific pathways such as the JNK signaling pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study highlighted that related pyrazolo derivatives displayed significant antifungal activity against strains like Fusarium oxysporum and Candida albicans, suggesting that structural modifications can enhance efficacy against microbial pathogens .
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been explored. It may modulate the activity of enzymes linked to inflammatory processes and cancer progression, making it a candidate for further pharmacological development .
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : By inhibiting specific kinases, the compound can disrupt signaling pathways critical for cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that derivatives may influence ROS levels within cells, leading to apoptosis in cancer cells.
- Antifungal Mechanisms : The presence of specific functional groups may enhance membrane permeability in fungi, leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antifungal Activity : In vitro tests revealed that pyrazolo derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 6.25 µg/mL to 32 µg/mL against various fungal strains, indicating their potential as antifungal agents .
- Cancer Cell Line Studies : Compounds structurally similar to this compound have shown IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting significant anticancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Anticancer (IC50 = 10 µM) |
| Compound B | Structure B | Antifungal (MIC = 6.25 µg/mL) |
| This compound | Current Compound | Anticancer & Antimicrobial |
Q & A
Q. What flow-chemistry approaches could streamline the multi-step synthesis of this compound?
- Methodology :
- Continuous-Flow Reactors : Use segmented flow to isolate reactive intermediates (e.g., diazomethane precursors) and minimize side reactions .
- In-Line Analytics : Integrate FTIR or UV probes for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
